molecular formula C21H14ClF3N4OS B3397562 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1021220-04-1

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3397562
CAS No.: 1021220-04-1
M. Wt: 462.9 g/mol
InChI Key: CUGXTBDOOZEOFN-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl substituent at the pyrazine ring and a sulfanyl-linked acetamide group terminating in a 2-(trifluoromethyl)phenyl moiety. Its structural complexity combines a heterocyclic core with halogenated and fluorinated aromatic groups, which are common in bioactive molecules targeting enzymatic or receptor-based pathways .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4OS/c22-14-7-5-13(6-8-14)17-11-18-20(26-9-10-29(18)28-17)31-12-19(30)27-16-4-2-1-3-15(16)21(23,24)25/h1-11H,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGXTBDOOZEOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O2SC_{22}H_{19}ClN_4O_2S, with a molecular weight of approximately 438.93 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core with various substituents that may influence its biological activity.

PropertyValue
Molecular Weight438.93 g/mol
Molecular FormulaC22H19ClN4O2S
LogP4.2746
Polar Surface Area49.831 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown effectiveness against various bacterial strains. In a study evaluating several novel compounds, some exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis . This suggests that our compound could potentially possess similar anti-tubercular activity.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of compounds featuring sulfanyl groups. For example, compounds containing sulfamoyl functionalities have demonstrated significant inhibition against acetylcholinesterase (AChE) and urease . The presence of such functional groups in our compound may indicate a potential for enzyme inhibition, which is critical in therapeutic applications.

Case Studies and Research Findings

  • Case Study on Antitubercular Activity :
    • A series of substituted benzamide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, certain compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular properties .
  • Enzyme Inhibition Studies :
    • A study focusing on the synthesis of new heterocyclic compounds found that those with sulfamoyl groups exhibited strong inhibitory activity against urease and AChE . This suggests that our compound may also serve as a lead for developing enzyme inhibitors.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests conducted on HEK-293 cells indicated that many derivatives of pyrazolo[1,5-a]pyrazine were non-toxic at effective concentrations . This is an essential consideration for any therapeutic application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile is best contextualized by comparing it to derivatives with variations in substituents, heterocyclic frameworks, or functional groups. Key structural analogs and their properties are outlined below:

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Compound Name Substituents Key Differences Potential Implications References
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methylphenyl (pyrazine), 2-(trifluoromethyl)phenyl (acetamide) Methyl vs. chlorine on pyrazine aryl group Increased lipophilicity with methyl; chlorine may enhance electronic effects or binding affinity
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl (pyrazine), 3-(methylsulfanyl)phenyl (acetamide) Methylsulfanyl vs. trifluoromethyl on acetamide Sulfur-containing groups may modulate solubility or redox activity; trifluoromethyl enhances electronegativity and metabolic stability

Heterocyclic Framework Modifications

Compound Name Core Structure Functional Groups Activity Insights References
N-[(4-Chlorophenyl)methyl]-2-{[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}acetamide Pyrazolo-triazolo-pyrazine hybrid 4-Fluorophenyl, 4-chlorobenzyl Expanded heterocyclic systems may improve target selectivity or pharmacokinetics
[3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines Pyrazolo[3,4-d]pyrimidine Nitrophenyl, amino groups Nitro groups often correlate with electron-deficient aromatic systems, influencing binding to enzymes like cyclooxygenase or monoamine oxidase

Functional Group Comparisons

  • Thioether Linkage (Sulfanyl): Present in the target compound and analogs like those in and . This group enhances stability compared to ethers and may facilitate interactions with cysteine residues in enzymes .
  • Trifluoromethyl Phenyl: The 2-(trifluoromethyl)phenyl group in the target compound contrasts with methylsulfanyl () or nitro substituents (). Trifluoromethyl is known to improve membrane permeability and resistance to oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

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